6-Iodo vs. 6-Bromo Substitution: Equivalent Antibacterial Potency but with Distinct Synthetic and Selectivity Profiles
In a comprehensive structure-activity relationship study of 21 fused pyrimidines, 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines bearing either bromo or iodo substitution in the 4-benzylamine group exhibited equivalent potency against Staphylococcus aureus [1]. Both halogenated derivatives achieved identical minimum inhibitory concentration (MIC) values of 8 mg/L, confirming that iodo substitution is at least as effective as bromo substitution in this antibacterial context [1]. Notably, the MIC was found to be highly dependent specifically on bromo or iodo substitution, underscoring that these two halogens are functionally interchangeable for potency but distinct from other substituents [1].
| Evidence Dimension | Antibacterial activity (MIC) |
|---|---|
| Target Compound Data | MIC = 8 mg/L (for iodo-substituted derivatives) |
| Comparator Or Baseline | Bromo-substituted derivatives: MIC = 8 mg/L |
| Quantified Difference | Identical MIC (no significant difference in potency) |
| Conditions | Broth microdilution assay against Staphylococcus aureus; 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines scaffold |
Why This Matters
This demonstrates that 6-iodo derivatives achieve equivalent target potency to 6-bromo analogs in antibacterial applications, yet the iodo variant offers superior synthetic utility for subsequent diversification via cross-coupling.
- [1] Olsen, C. E., Blindheim, F. H., Søgaard, C. K., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 984. View Source
